5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of pyrimidinylhydrazones under oxidative conditions. One common method is the IBD-mediated oxidative cyclization, which provides moderate to excellent yields . Another approach involves the reaction of 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[1,2,4]triazolo[4,3-c]pyrimidine with methoxide in an alcohol solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization: It can form various cyclic derivatives through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methoxide, alcohol solvents, and oxidative agents like IBD (iodobenzene diacetate) .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Neuroprotection: Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-neuroinflammatory properties.
Antimicrobial Activity: The compound exhibits antibacterial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to apoptosis in cancer cells and inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual halogen substitution (chlorine and iodine) makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C5H2ClIN4 |
---|---|
Molecular Weight |
280.45 g/mol |
IUPAC Name |
5-chloro-2-iodo-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H2ClIN4/c6-4-8-2-1-3-9-5(7)10-11(3)4/h1-2H |
InChI Key |
IEWYRPHDKWEJOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N2C1=NC(=N2)I)Cl |
Origin of Product |
United States |
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